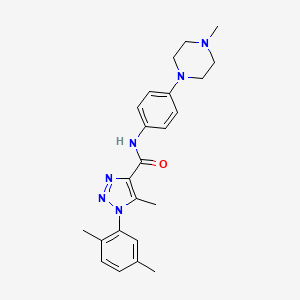
1-(2,5-dimethylphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(2,5-dimethylphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties
Preparation Methods
The synthesis of 1-(2,5-dimethylphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction between an azide and an alkyne. The reaction is typically carried out in the presence of a copper catalyst under mild conditions.
Introduction of the Phenyl Groups: The phenyl groups can be introduced through a series of substitution reactions. For example, the 2,5-dimethylphenyl group can be attached to the triazole ring via a nucleophilic aromatic substitution reaction.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a phenyl derivative.
Final Coupling: The final step involves coupling the triazole derivative with the piperazine derivative to form the desired compound. This can be achieved through a peptide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-(2,5-dimethylphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the triazole ring or the piperazine moiety. Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings. Halogenation and nitration are common substitution reactions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-dimethylphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of other triazole derivatives. It is also studied for its unique chemical properties and reactivity.
Biology: The compound has been studied for its biological activities, including its potential as an anticancer agent.
Medicine: The compound is being investigated for its potential use in cancer therapy.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves inhibition of the epidermal growth factor receptor (EGFR). The compound fits well in the active site of EGFR and inhibits its kinase activity, leading to reduced downstream signaling and inhibition of cancer cell growth . The molecular targets and pathways involved include the EGFR signaling pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
1-(2,5-dimethylphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
Gefitinib: Gefitinib is an EGFR inhibitor used in cancer therapy.
Erlotinib: Erlotinib is another EGFR inhibitor used in cancer therapy. The compound described here has a similar mechanism of action but may have different pharmacokinetic properties.
Lapatinib: Lapatinib is a dual EGFR and HER2 inhibitor used in cancer therapy. The compound described here is more selective for EGFR.
The uniqueness of this compound lies in its specific structure, which allows for potent inhibition of EGFR and promising anticancer activity.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-16-5-6-17(2)21(15-16)29-18(3)22(25-26-29)23(30)24-19-7-9-20(10-8-19)28-13-11-27(4)12-14-28/h5-10,15H,11-14H2,1-4H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTVWMLNOGUTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-biphenylyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B4824733.png)
![1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE](/img/structure/B4824741.png)
![N-(4-methylphenyl)-N-[1-(4-morpholinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4824747.png)
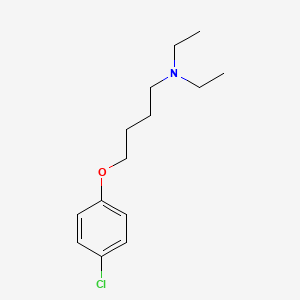
![N~3~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4824761.png)
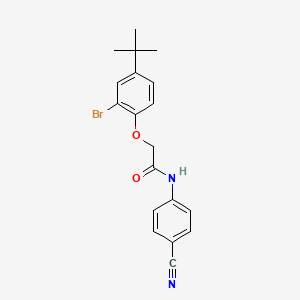
![ethyl 5-ethyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4824770.png)
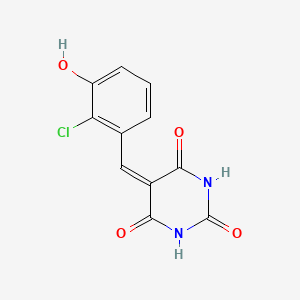

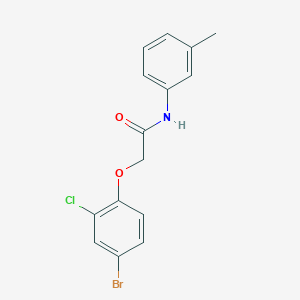
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4824812.png)
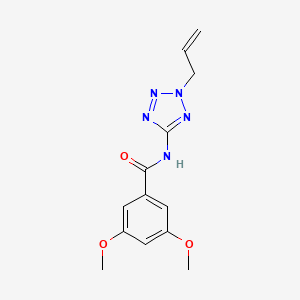
![3,4,9-trimethyl-1-(2-methylprop-2-enyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B4824819.png)
![1-(4-FLUOROPHENYL)-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE](/img/structure/B4824828.png)
